Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate
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Description
Scientific Research Applications
Heterogeneous Photocatalytic Degradation
The study by Sakkas et al. explores the photocatalytic transformation of salbutamol, which shares a similar structural feature of the tert-butyl group with "Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate". This research highlights the potential of photocatalytic processes in environmental remediation, particularly in the degradation of pharmaceutical agents using titanium dioxide under solar irradiation. The identification of intermediate compounds and the assessment of mineralization indicate a promising application in the breakdown of complex organic molecules into less harmful substances (Sakkas et al., 2007).
Synthesis of Spirocyclic Indoline Lactone
The research by Hodges, Wang, and Riley demonstrates the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, related in structure to the query compound. This study exemplifies the synthesis of complex organic structures from simpler precursors, showcasing the versatility of tert-butyl-containing compounds in facilitating novel organic reactions (Hodges et al., 2004).
Tertiary-Butanol Toxicological Review
Although focusing on tert-butanol, McGregor's review offers insights into the toxicological aspects and metabolism of tert-butyl compounds. Understanding the toxicology of related substances is crucial for their safe handling and application in scientific research (McGregor, 2010).
Atmospheric Degradation of tert-Butylamine
The atmospheric degradation study of tert-butylamine by Tan et al. provides an example of the environmental fate and transformation of tert-butyl compounds. This research is significant for understanding the impact of such compounds on air quality and their potential atmospheric reactions (Tan et al., 2018).
Enzyme-Catalyzed Kinetic Resolution
Faigl et al.'s study on the enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate sheds light on the stereochemical aspects of organic synthesis involving tert-butyl compounds. This research underscores the importance of chirality and enantioselectivity in pharmaceutical applications and organic synthesis (Faigl et al., 2013).
properties
IUPAC Name |
tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)10-16-13(18)9-6-11-4-7-12(17)8-5-11/h4-5,7-8,17H,6,9-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRXUXVFCJEZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)CCC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate |
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